3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide
CAS No.:
Cat. No.: VC14822885
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O3 |
|---|---|
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide |
| Standard InChI | InChI=1S/C13H15N3O3/c1-9-4-3-5-11(14-9)15-12(17)7-6-10-8-13(18-2)16-19-10/h3-5,8H,6-7H2,1-2H3,(H,14,15,17) |
| Standard InChI Key | MOSPMZNYVZRQJN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)CCC2=CC(=NO2)OC |
Introduction
3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides, specifically those derived from propanoic acid. It features a complex structure, including a propanamide backbone, a methoxy-substituted oxazole ring, and a pyridine moiety. These heterocyclic components are known for their diverse biological activities, making this compound of interest in medicinal chemistry and material science.
Synthesis Methods
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide typically involves multi-step organic reactions. These methods require specific reagents and conditions, which are crucial for the successful formation of the compound. The detailed synthesis protocol may involve various organic transformations, similar to those used in the synthesis of other complex organic compounds.
Biological Activities and Potential Applications
Research indicates that compounds similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide can exhibit significant biological activities, including interactions with enzymes or receptors. These interactions may lead to potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Potential Applications:
-
Medicinal Chemistry: Targeting biological pathways for drug development.
-
Material Science: Utilization of its unique chemical properties.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Methylpyridine Derivative | C7H9N | Simple pyridine structure without oxazole |
| Methoxybenzamide | C9H11NO2 | Lacks the oxazole ring; simpler structure |
| 5-Methoxyoxazole | C6H7NO2 | Contains oxazole but lacks pyridine substitution |
| 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide | C13H15N3O3 | Contains both oxazole and methylpyridine moieties |
This comparison highlights the unique structure of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide, which distinguishes it from other compounds and suggests potential for specific biological activities and applications.
Research Findings and Future Directions
Further studies are needed to elucidate the specific biological mechanisms and therapeutic potential of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide. Interaction studies involving this compound are crucial for understanding its pharmacodynamics and contributing valuable information for further development in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume